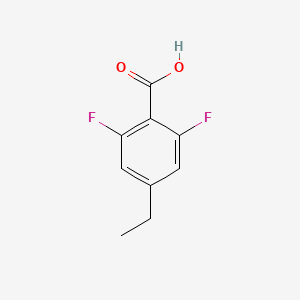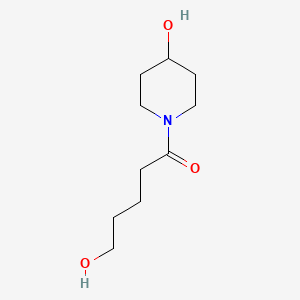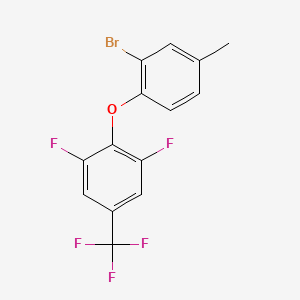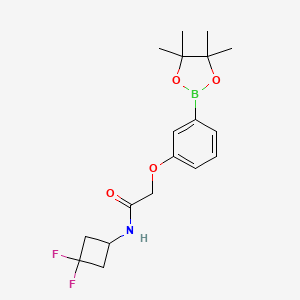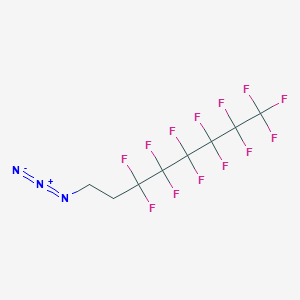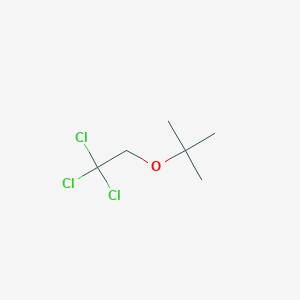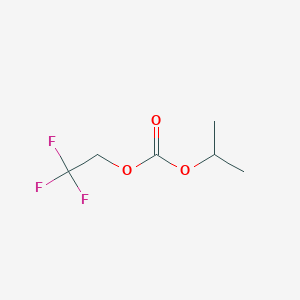
Isopropyl 2,2,2-trifluoroethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C6H9F3O3. It is a clear, colorless liquid that is used in various scientific and industrial applications. The compound is known for its unique chemical properties, which include high thermal stability and resistance to oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of isopropyl alcohol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including the use of catalysts and temperature regulation .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and other by-products.
Reduction: It can be reduced to form isopropyl alcohol and 2,2,2-trifluoroethanol.
Substitution: The carbonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Isopropyl alcohol and 2,2,2-trifluoroethanol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of non-flammable liquid electrolytes for batteries
Wirkmechanismus
The mechanism by which isopropyl 2,2,2-trifluoroethyl carbonate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can act as a co-solvent, stabilizing the transition states of reactions and facilitating the formation of desired products. In battery applications, it helps to improve the cycling performance and reduce parasitic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,2,2-trifluoroethyl carbonate
- Methyl 2,2,2-trifluoroethyl carbonate
- Propyl 2,2,2-trifluoroethyl carbonate
Uniqueness
Isopropyl 2,2,2-trifluoroethyl carbonate is unique due to its specific combination of thermal stability and resistance to oxidation. Compared to ethyl and methyl analogs, it offers better performance in high-temperature applications and greater resistance to chemical degradation .
Eigenschaften
Molekularformel |
C6H9F3O3 |
|---|---|
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
propan-2-yl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H9F3O3/c1-4(2)12-5(10)11-3-6(7,8)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
QUQCRUKNKKCXKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)
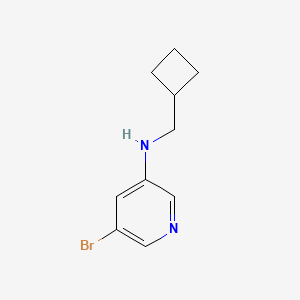
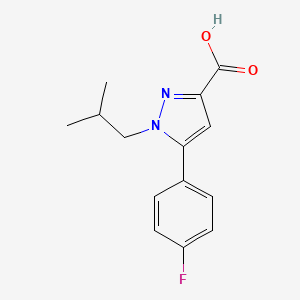
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)
